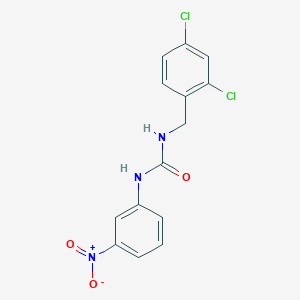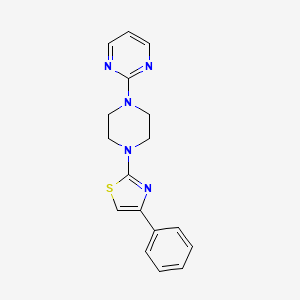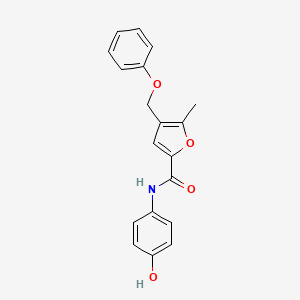
N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-N’-(3-nitrophenyl)urea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorobenzyl group and a nitrophenyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorobenzyl)-N’-(3-nitrophenyl)urea typically involves the reaction of 2,4-dichlorobenzylamine with 3-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(2,4-dichlorobenzyl)-N’-(3-nitrophenyl)urea may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as solvent recovery, product isolation, and purification to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,4-dichlorobenzyl)-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
N-(2,4-dichlorobenzyl)-N’-(3-nitrophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-(2,4-dichlorobenzyl)-N’-(3-nitrophenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparaison Avec Des Composés Similaires
- N-(2,4-dichlorobenzyl)-N’-(4-nitrophenyl)urea
- N-(2,4-dichlorobenzyl)-N’-(2-nitrophenyl)urea
- N-(3,4-dichlorobenzyl)-N’-(3-nitrophenyl)urea
Comparison: N-(2,4-dichlorobenzyl)-N’-(3-nitrophenyl)urea is unique due to the specific positioning of the dichlorobenzyl and nitrophenyl groups. This positioning can influence the compound’s reactivity, biological activity, and potential applications. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research and development.
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O3/c15-10-5-4-9(13(16)6-10)8-17-14(20)18-11-2-1-3-12(7-11)19(21)22/h1-7H,8H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNXEAOEOSGGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(5-bromo-2-methoxybenzyl)amino]phenol](/img/structure/B5746735.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide](/img/structure/B5746747.png)
![methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5746750.png)
![1-[5-Amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]butan-1-one](/img/structure/B5746762.png)
![N-(3-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5746775.png)

![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)
![2-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5746784.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)

![2-ETHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE](/img/structure/B5746810.png)

![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate](/img/structure/B5746813.png)
![2-(2-chlorophenyl)-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5746820.png)
